molecular formula C9H15NOS B7975634 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol

3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol

Cat. No. B7975634
M. Wt: 185.29 g/mol
InChI Key: XYNPALKUZNGDDN-UHFFFAOYSA-N
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Patent
US03943260

Procedure details

d. Isobutyl (4-methyl-2-thiazolyl) carbinol was prepared by starting from 4-methyl-thiazole and substituting the hydrogen atom in the 2-position by lithium by reaction with butyllithium. The resulting metal-organic compound was reacted with isovaleraldehyde [cf. J.A.C.S. 74, 6260 (1952)]. The resulting product had a b.p. of 94°C./0.1 mm. Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][S:5][CH:6]=1.[Li].C([Li])CCC.[CH:13](=[O:18])[CH2:14][CH:15]([CH3:17])[CH3:16]>>[CH2:14]([CH:13]([C:4]1[S:5][CH:6]=[C:2]([CH3:1])[N:3]=1)[OH:18])[CH:15]([CH3:17])[CH3:16] |^1:6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CSC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C(O)C=1SC=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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